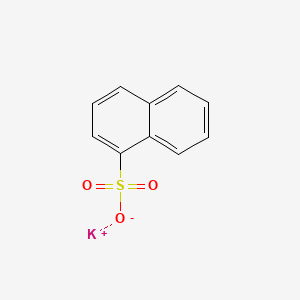

Potassium naphthalene-1-sulphonate

Descripción general

Descripción

Potassium naphthalene-1-sulphonate is a water-soluble salt derived from naphthalene-1-sulphonic acid. It is widely used as a dispersant, wetting agent, and plasticizer in various industrial applications

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Potassium naphthalene-1-sulphonate is synthesized from naphthalene-1-sulphonic acid, which is produced by the sulfonation of naphthalene. The sulfonation process involves the reaction of naphthalene with sulfuric acid, resulting in the formation of naphthalene-1-sulphonic acid. This acid is then neutralized with potassium hydroxide to produce this compound.

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale sulfonation reactors where naphthalene is treated with sulfuric acid under controlled conditions. The resulting naphthalene-1-sulphonic acid is then neutralized with potassium hydroxide in a separate reactor to yield the final product.

Análisis De Reacciones Químicas

Types of Reactions: Potassium naphthalene-1-sulphonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines, which can replace the sulfonate group under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenes .

Aplicaciones Científicas De Investigación

Potassium naphthalene-1-sulphonate has a wide range of applications in scientific research:

Chemistry: It is used as a dispersant and wetting agent in the analysis of various compounds, including proteins, nucleic acids, and carbohydrates.

Biology: The compound is employed in the preparation of biological samples for analysis, improving the accuracy and precision of measurements.

Industry: In industrial applications, this compound is used as a plasticizer and dispersant in the production of polymers and other materials.

Mecanismo De Acción

The mechanism of action of potassium naphthalene-1-sulphonate is not fully understood. it is believed to function as a surfactant, reducing the surface tension of liquids and allowing for better dispersion of particles. Additionally, it forms stable complexes with metal ions, which can be used for the separation and analysis of metal ions.

Comparación Con Compuestos Similares

Sodium naphthalene-1-sulphonate: Similar in structure and function, but with sodium as the counterion instead of potassium.

Lithium naphthalene-1-sulphonate: Another similar compound with lithium as the counterion.

Naphthalene-2-sulphonate derivatives: These compounds have the sulfonate group attached at the 2-position of the naphthalene ring, leading to different chemical properties and reactivity.

Uniqueness: Potassium naphthalene-1-sulphonate is unique due to its specific counterion (potassium), which can influence its solubility, reactivity, and interactions with other compounds. This makes it particularly useful in applications where potassium ions are preferred or required .

Actividad Biológica

Potassium naphthalene-1-sulphonate (KNS) is a sulfonated derivative of naphthalene that has garnered attention for its biological activity, particularly in the context of its antioxidant properties and potential applications in various fields, including pharmaceuticals and environmental science. This article provides a comprehensive overview of the biological activities associated with KNS, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by a naphthalene ring substituted with a sulfonate group. This structural modification enhances its solubility in water and influences its biological interactions.

Antioxidant Properties

Research indicates that KNS exhibits significant antioxidant activity. A study comparing the radical scavenging effects of KNS with its unsulfated counterparts demonstrated that while sulfation generally reduces antioxidant capacity, certain sulfated forms can retain or even enhance this activity under specific conditions. For instance, 2-naphthol-1-sulfonate (2-NapS) showed comparable antioxidant activities to its unsulfated form, suggesting that sulfation does not uniformly diminish biological activity .

Table 1: Antioxidant Activity of Naphthalene Derivatives

| Compound | EC50 Value (µM) | Radical Scavenging Activity |

|---|---|---|

| 1-NapS | 5.60 | Lower than 1-Nap |

| 2-NapS | Comparable to 2-Nap | Retained activity |

| 1-NapM | Higher | Significantly lower |

| 2-NapM | Lower | Significantly lower |

Metabolic Pathways

The metabolism of KNS involves hepatic processes where cytochrome P450 enzymes convert naphthalene into hydroxylated metabolites such as 1-naphthol and 2-naphthol. These metabolites can undergo further sulfation, affecting their biological activity. The phase-II sulfate conjugation process is crucial in determining whether these compounds are detoxified or activated within biological systems .

Toxicological Considerations

While KNS has beneficial antioxidant properties, it is essential to consider its potential toxicological effects. Studies have shown that exposure to high concentrations can lead to adverse effects in various organisms. For example, in animal models, certain naphthalene derivatives have been linked to genotoxicity and carcinogenicity, underscoring the need for cautious evaluation in environmental and health contexts .

Case Study 1: Environmental Impact

A study conducted on the environmental impact of KNS revealed that while it serves as an effective surfactant in agricultural applications, its persistence in aquatic environments raises concerns about potential toxicity to aquatic life. The degradation products of KNS were found to exhibit varying degrees of toxicity, necessitating further research into their ecological effects .

Case Study 2: Pharmaceutical Applications

In pharmaceutical research, KNS has been explored as a potential co-formulant in drug formulations due to its ability to enhance solubility and bioavailability of active pharmaceutical ingredients. Its role as an excipient was evaluated in various formulations, demonstrating improved drug release profiles compared to formulations without KNS .

Propiedades

IUPAC Name |

potassium;naphthalene-1-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3S.K/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H,11,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZHYRVRPSNAXGV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7KO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20191646 | |

| Record name | Potassium naphthalene-1-sulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38251-26-2 | |

| Record name | Potassium naphthalene-1-sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038251262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium naphthalene-1-sulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium naphthalene-1-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM NAPHTHALENE-1-SULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7W268KGT7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.